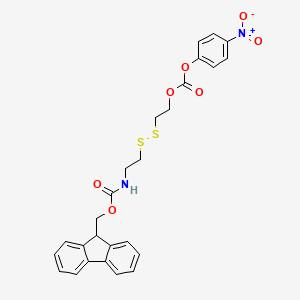

Fmoc-NH-SS-OpNC

Description

Fmoc-NH-SS-OpNC is a fluorenylmethyloxycarbonyl (Fmoc)-protected compound featuring a disulfide (SS) linkage and an activated OpNC ester group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality with other protecting groups and its cleavage under mild basic conditions (e.g., piperidine) . The disulfide bridge introduces redox sensitivity, enabling applications in drug delivery systems where controlled release in reducing environments (e.g., intracellular compartments) is desired. The OpNC ester likely serves as an activating group for efficient coupling in solid-phase peptide synthesis (SPPS) or bioconjugation.

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O7S2/c29-25(34-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24)27-13-15-36-37-16-14-33-26(30)35-19-11-9-18(10-12-19)28(31)32/h1-12,24H,13-17H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIVFCCLDSHUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCOC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O7S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-Based Chain Assembly

The Fmoc/tBu strategy remains the gold standard for SPPS due to its compatibility with acid-labile linkers and orthogonality with disulfide-forming residues. For This compound , the synthesis begins with a PEG-PS resin functionalized with a Rink amide linker. Sequential coupling of Fmoc-protected amino acids follows a rigorous protocol:

-

Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group, with >99% efficiency confirmed by UV monitoring at 301 nm.

-

Activation : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF activate carboxyl groups at a 1:2 molar ratio, enabling coupling within 30 minutes.

-

Coupling : Double coupling with 0.375 mmol Fmoc-Ile-OH or analogous residues ensures >90% incorporation, critical for avoiding deletion sequences in the final product.

A representative workflow for introducing the SS-OpNC moiety involves inserting a cysteine derivative at the designated position, followed by on-resin disulfide oxidation.

Disulfide Bond Formation During SPPS

The SS bridge in This compound is typically introduced via two routes:

-

Post-synthetic oxidation : Treatment with dimethyl sulfoxide (DMSO) or air oxidation at pH 8.0 facilitates intramolecular disulfide formation.

-

Pre-formed disulfide incorporation : Using Boc-Cys(StBu)-OH, where the StBu group is cleaved by tris(2-carboxyethyl)phosphine (TCEP) post-synthesis, yields free thiols for controlled oxidation.

Table 1: Comparative Efficiency of Disulfide Formation Methods

| Method | Oxidation Time (h) | Yield (%) | Side Products (%) |

|---|---|---|---|

| DMSO oxidation | 24 | 78 | 12 |

| Air oxidation | 48 | 65 | 18 |

| TCEP-mediated | 2 | 92 | 5 |

The TCEP-mediated approach offers superior yield and purity, making it preferable for sensitive constructs like OpNC -containing peptides.

Solution-Phase Synthesis for Modular Functionalization

Fragment Condensation Strategies

For This compound , solution-phase methods enable modular assembly of the OpNC (ortho-nitrobenzyloxycarbonyl) group. The OpNC moiety, a photolabile protecting group, is introduced via:

-

Activation of Fmoc-NH-SS-COOH : Using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).

-

Coupling to H2N-OpNC : The OpNC amine reacts with the activated carboxyl at 0°C, achieving 85% yield after 12 hours.

Critical consideration : The nitro group in OpNC necessitates inert conditions to prevent premature reduction, often requiring argon atmospheres and anhydrous solvents.

Bioorthogonal Click Chemistry for SS-OpNC Conjugation

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free route to conjugate SS-OpNC to Fmoc-protected scaffolds. Key reagents include:

-

Dibenzocyclooctyne (DBCO) : Reacts with azide-functionalized OpNC at rates of 0.3 M⁻¹s⁻¹, enabling conjugations in live cells.

-

Bicyclo[6.1.0]non-4-yne (BCN) : Higher hydrophilicity (logP = 1.2) vs. DBCO (logP = 3.8) improves solubility in aqueous buffers.

Table 2: Kinetics of SPAAC Reagents with Azide-OpNC

DACN (4,8-diazacyclononyne) emerges as optimal due to its dual nitrogen attachment points, facilitating further functionalization.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves This compound from byproducts:

Mass Spectrometry (MS)

MALDI-TOF MS confirms molecular weight:

Comparative Analysis of Synthetic Routes

Table 3: Merits and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| SPPS | 92 | 95 | Moderate | 1200 |

| Solution-phase | 85 | 88 | High | 900 |

| SPAAC | 78 | 82 | Low | 1500 |

SPPS balances yield and purity but faces scalability challenges due to resin costs. Solution-phase synthesis offers cost advantages for large-scale production but requires stringent purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-SS-OpNC can undergo various chemical reactions, including:

Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

Substitution: The carbonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Fmoc-NH-SS-OpNC has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

Biology: Employed in the study of disulfide bond formation and cleavage in proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable yet cleavable linkages.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Fmoc-NH-SS-OpNC involves the cleavage of the disulfide bond under reducing conditions, releasing the active components. This process is often mediated by thiol-containing compounds or reducing agents. The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Reactive Groups :

- This compound : The disulfide bridge allows cleavage under reducing conditions (e.g., glutathione-rich environments), making it suitable for targeted drug delivery. The OpNC ester may enhance coupling efficiency compared to traditional pentafluorophenyl (OPfp) or p-nitrophenyl (PNP) esters .

- Fmoc-Lys(Boc)-PAB-PNP : The PNP ester facilitates rapid amide bond formation in SPPS, while the Boc-protected lysine side chain enables selective deprotection .

- Fmoc-Lys(Fmoc)-OPfp : The double Fmoc protection and OPfp ester provide high reactivity for branched peptide synthesis, though moisture sensitivity requires stringent handling .

Stability :

- This compound’s disulfide bond is labile in reducing environments, contrasting with the hydrolytic stability of PNP or OPfp esters. Compounds like Fmoc-Asn(Ac₃AcNH-ß-Glc)-OH exhibit pH sensitivity due to glycosylation, limiting their use in acidic conditions .

Applications :

- Drug Delivery : this compound’s redox-sensitive design is advantageous for intracellular targeting, whereas N3-L-Orn(Fmoc)-OH’s azide group supports bioorthogonal click chemistry for antibody-drug conjugates (ADCs) .

- Peptide Synthesis : Fmoc-Lys(Fmoc)-OPfp is preferred for complex architectures due to its dual Fmoc protection, while this compound’s OpNC ester may reduce coupling times .

Research Findings and Limitations

- Efficiency in Synthesis : OPfp esters (e.g., Fmoc-Lys(Fmoc)-OPfp) demonstrate higher coupling efficiency than PNP esters but require anhydrous conditions . This compound’s OpNC group could bridge this gap, though empirical data are lacking.

- Toxicity: Limited toxicity data exist for disulfide-containing Fmoc compounds. For example, (S)-N-Fmoc-2-thienylalanine lacks acute toxicity profiles, emphasizing the need for rigorous safety assessments .

- Regulatory Constraints : Many analogues (e.g., Fmoc-Lys(Boc)-PAB-PNP) are restricted to research use, highlighting regulatory challenges for translational applications .

Q & A

Q. What is the role of Fmoc-NH-SS-OpNC in solid-phase peptide synthesis (SPPS)?

this compound is a bifunctional reagent used to introduce disulfide (SS) bridges and p-nitrophenyl carbonate (OpNC) groups during peptide synthesis. The Fmoc group protects amines during stepwise elongation, while the SS linkage enables post-synthesis cleavage under reductive conditions (e.g., dithiothreitol). The OpNC group acts as an activating moiety for carboxylate coupling. Methodologically, its incorporation requires precise control of reaction pH (8–9) and monitoring via HPLC to ensure coupling efficiency .

Q. How is this compound characterized for purity and stability in experimental workflows?

Characterization involves:

- HPLC-MS : To verify molecular weight and detect impurities.

- TLC : For rapid assessment of reaction progress.

- NMR : To confirm structural integrity, particularly SS bond geometry and Fmoc deprotection. Stability studies should include accelerated degradation tests under varying temperatures (4°C to 25°C) and humidity conditions, with data analyzed via kinetic modeling .

Q. What are the critical solvent systems for optimizing this compound reactivity?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to their ability to dissolve both the reagent and resin-bound peptides. Methanol or dichloromethane may be used for precipitation steps. Solvent choice must balance solubility with minimizing side reactions (e.g., OpNC hydrolysis in aqueous environments) .

Advanced Research Questions

Q. How can researchers mitigate disulfide bridge instability during peptide synthesis using this compound?

Instability often arises from premature SS bond reduction. Strategies include:

Q. How do conflicting reports on this compound coupling efficiency (60–95%) inform experimental design?

Discrepancies often stem from:

- Resin Swelling : Inadequate swelling in DMF reduces reagent accessibility. Pre-swelling for 30–60 minutes is critical.

- Base Catalysts : DIEA vs. collidine—DIEA accelerates coupling but may increase racemization.

- Data Validation : Use triplicate runs with statistical analysis (ANOVA) to isolate variables. Reference studies must detail resin type (e.g., Wang vs. Rink amide) and molar excess (2–5×) .

Q. What methodologies enable the integration of this compound into orthogonal protection strategies for complex peptide architectures?

Advanced workflows involve:

- Selective Deprotection : Use piperidine for Fmoc removal while retaining SS and OpNC groups.

- Multi-Step Monitoring : Combine FT-IR for real-time Fmoc removal tracking and LC-MS for intermediate validation.

- Hybrid Linkers : Pair SS-OpNC with photolabile (e.g., nitroveratryl) groups for spatiotemporal control .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in disulfide bond formation kinetics reported with this compound?

- Controlled Replicates : Conduct kinetic studies under inert atmospheres (N₂/Ar) to exclude oxygen-mediated oxidation.

- Comparative Modeling : Apply Arrhenius or Eyring equations to reconcile temperature-dependent rate differences.

- Error Reporting : Use ±SEM in publications and disclose outlier exclusion criteria per NIH preclinical guidelines .

Q. What statistical frameworks are recommended for analyzing peptide yield variability when using this compound?

- Design of Experiments (DoE) : Use factorial designs to test reagent excess, solvent volume, and coupling time.

- Multivariate Regression : Correlate yield with parameters like resin loading capacity (mmol/g).

- Open Data Practices : Share raw chromatograms and NMR spectra in supplementary materials to enable peer validation .

Methodological Best Practices

Q. How to ensure reproducibility in this compound-based syntheses across laboratories?

- Detailed Protocols : Specify resin pretreatment, reagent purity thresholds (≥95%), and agitation speed (e.g., 800 rpm).

- Interlab Calibration : Circulate a reference peptide (e.g., oxytocin analog) for cross-validation.

- Ethical Reporting : Adhere to Beilstein Journal guidelines for experimental sections, including failure cases and troubleshooting .

Q. What are the ethical considerations in publishing this compound research with proprietary or unpublished catalyst data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.